![molecular formula C10H14N2 B3272399 N,N-dimethyl-2,3-dihydro-1H-indol-5-amine CAS No. 56632-38-3](/img/structure/B3272399.png)
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Overview
Description
“N,N-dimethyl-2,3-dihydro-1H-indol-5-amine” is a chemical compound that is part of the 2,3-dihydroindoles class . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of 2,3-dihydroindoles, such as “N,N-dimethyl-2,3-dihydro-1H-indol-5-amine”, usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N,N-dimethyl-2,3-dihydro-1H-indol-5-amine” include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Other compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides, exhibited potency against Coxsackie B4 virus .
Antiviral Activity
Anticancer Potential
Mechanism of Action
Target of Action
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound has been reported to potently inhibit RIPK1 , a kinase involved in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with its targets, such as RIPK1, by binding to them with high affinity . This binding inhibits the activity of the target, leading to changes in cellular processes. For instance, the inhibition of RIPK1 can protect cells from necroptosis .
Biochemical Pathways
Given its inhibitory effect on ripk1, it is likely that it impacts the necroptosis pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis and is regulated by specific cellular pathways .
Result of Action
The primary result of the action of N,N-dimethyl-2,3-dihydro-1H-indol-5-amine is the inhibition of RIPK1, which can protect cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Future Directions
The future directions for “N,N-dimethyl-2,3-dihydro-1H-indol-5-amine” and similar compounds include their potential use in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . They may also be of interest as substances with useful pharmacological properties .
properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAWJAFXFJNWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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